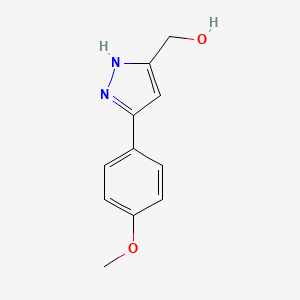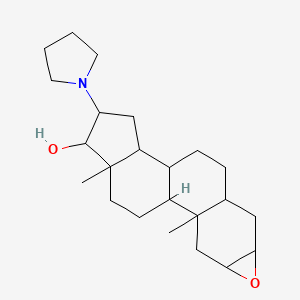
2a,3a-Epoxy-16b-(1-pyrrolidinyl)-5a-androstan-17b-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2a,3a-Epoxy-16b-(1-pyrrolidinyl)-5a-androstan-17b-ol is a complex organic compound with a unique structure It belongs to the class of pentacyclic compounds, characterized by five interconnected rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2a,3a-Epoxy-16b-(1-pyrrolidinyl)-5a-androstan-17b-ol involves multiple steps. The process typically begins with the preparation of the core pentacyclic structure, followed by the introduction of the pyrrolidine and hydroxyl groups. Common reagents used in the synthesis include organolithium compounds, Grignard reagents, and various catalysts to facilitate the formation of the complex ring system.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2a,3a-Epoxy-16b-(1-pyrrolidinyl)-5a-androstan-17b-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the pyrrolidine ring or other functional groups.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or thionyl chloride (SOCl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can lead to the formation of secondary amines or alcohols.
Scientific Research Applications
2a,3a-Epoxy-16b-(1-pyrrolidinyl)-5a-androstan-17b-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 2a,3a-Epoxy-16b-(1-pyrrolidinyl)-5a-androstan-17b-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,16-Dimethyl-14-pyrrolidin-1-yl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one: Similar structure but with a ketone group instead of a hydroxyl group.
2,16-Dimethyl-14-pyrrolidin-1-yl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness
The presence of the hydroxyl group in 2a,3a-Epoxy-16b-(1-pyrrolidinyl)-5a-androstan-17b-ol imparts unique chemical properties, such as increased polarity and the ability to form hydrogen bonds. These characteristics can influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs.
Properties
Molecular Formula |
C23H37NO2 |
|---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
2,16-dimethyl-14-pyrrolidin-1-yl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol |
InChI |
InChI=1S/C23H37NO2/c1-22-8-7-16-15(6-5-14-11-19-20(26-19)13-23(14,16)2)17(22)12-18(21(22)25)24-9-3-4-10-24/h14-21,25H,3-13H2,1-2H3 |
InChI Key |
OPYVYACKKDTREB-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)N4CCCC4)CCC5C3(CC6C(C5)O6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


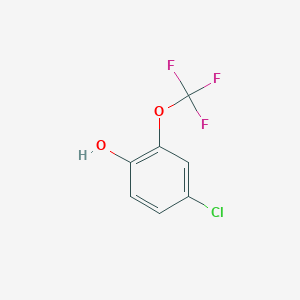
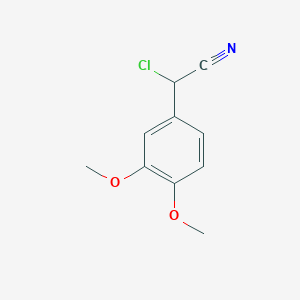
![2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B8771534.png)
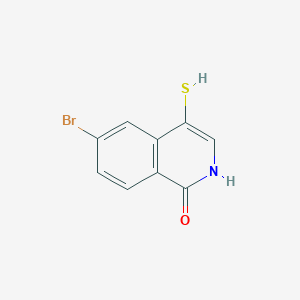
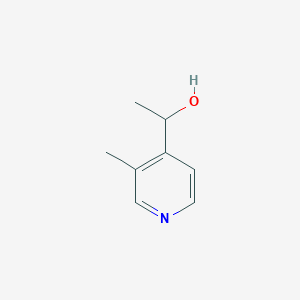
![9,10-Bis[3-methylphenyl]anthracene](/img/structure/B8771558.png)
![3-Oxo-3-[2-(trifluoromethyl)anilino]propanoic acid](/img/structure/B8771563.png)
![3-[4-(Trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B8771571.png)
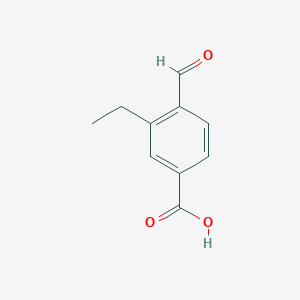
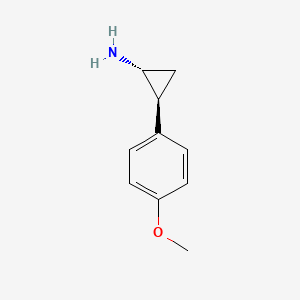
![Ethyl 2-[4-(2-hydroxyethyl)phenoxy]acetate](/img/structure/B8771577.png)
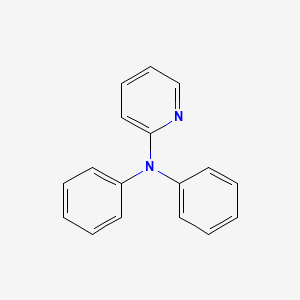
![5,8-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B8771595.png)
